molecular formula C11H11N5 B1470746 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine CAS No. 1512595-70-8

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Cat. No. B1470746
CAS RN: 1512595-70-8
M. Wt: 213.24 g/mol
InChI Key: IVRLTJFRQYTWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine, also known as CPP-PY, is a novel small molecule that has been widely studied in the field of medicinal chemistry. CPP-PY is a member of the pyrimidine family of compounds and its structure is composed of two nitrogen atoms and two carbon atoms. CPP-PY has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has also been shown to inhibit the activity of certain proteins involved in the regulation of cell proliferation, such as the cyclin-dependent kinases (CDKs). In addition, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has been shown to inhibit the activity of certain proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins.
Biochemical and Physiological Effects
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has been shown to possess a wide range of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. In addition, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has been shown to possess anti-bacterial and anti-fungal properties, making it a promising candidate for the development of new antibiotics. 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has also been shown to inhibit the activity of certain proteins involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has several advantages for use in laboratory experiments. The most significant advantage is its high yield of synthesis, which makes it an ideal candidate for use in a variety of experiments. In addition, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine is relatively stable, making it suitable for use in long-term studies. However, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine also has some limitations, such as its potential to cause skin irritation when used in topical applications.

Future Directions

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has a wide range of potential applications in the field of medicinal chemistry. Future research should focus on further exploring the anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine, as well as its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease. In addition, further research should focus on the development of new synthetic methods for the synthesis of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine and its derivatives, as well as the optimization of existing methods. Furthermore, future research should focus on exploring the potential of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine as a novel antibiotic. Finally, further research should focus on the development of novel delivery systems for 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine and its derivatives, in order to maximize its therapeutic potential.

Scientific Research Applications

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has been studied extensively in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease. In addition, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has been shown to possess anti-bacterial and anti-fungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

2-cyclopropyl-6-pyrazin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLTJFRQYTWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 5
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 6
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.